
N-(2-(1H-imidazol-1-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-imidazol-1-yl)ethyl)furan-2-carboxamide is a compound that features both imidazole and furan moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while furan is a five-membered aromatic ring with one oxygen atom. The combination of these two functional groups in a single molecule provides unique chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-1-yl)ethyl)furan-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-furoyl chloride with 2-(1H-imidazol-1-yl)ethylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Another method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between furan-2-carboxylic acid and 2-(1H-imidazol-1-yl)ethylamine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazol-1-yl)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: Both the furan and imidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole and furan derivatives depending on the reagents used.
Scientific Research Applications
N-(2-(1H-imidazol-1-yl)ethyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazol-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-imidazol-1-yl)ethyl)benzamide
- N-(2-(1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide
- N-(2-(1H-imidazol-1-yl)ethyl)pyrrole-2-carboxamide
Uniqueness
N-(2-(1H-imidazol-1-yl)ethyl)furan-2-carboxamide is unique due to the presence of both imidazole and furan rings, which confer distinct chemical reactivity and biological activity. The combination of these two functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-(2-imidazol-1-ylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C10H11N3O2/c14-10(9-2-1-7-15-9)12-4-6-13-5-3-11-8-13/h1-3,5,7-8H,4,6H2,(H,12,14) |
InChI Key |
JEQNXRYDUGEOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


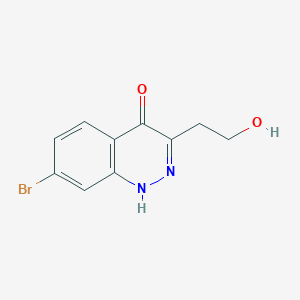
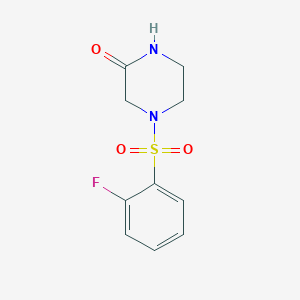
![8-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14909660.png)
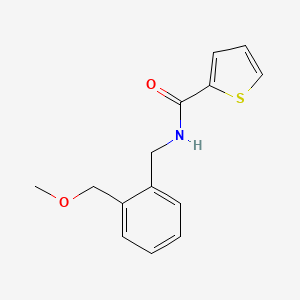
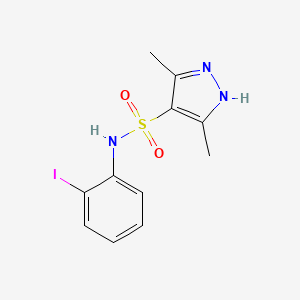


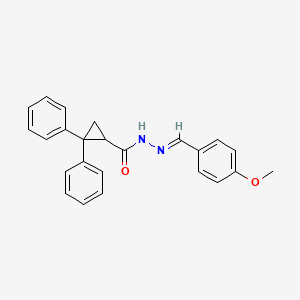


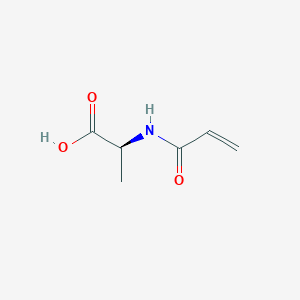
![Benzyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B14909728.png)


